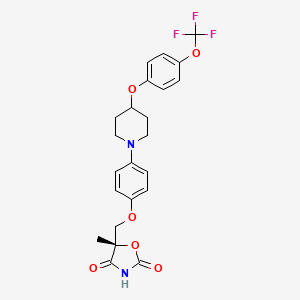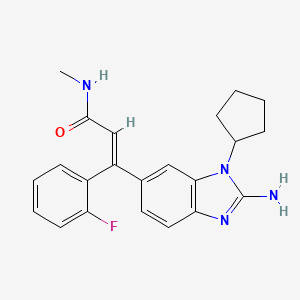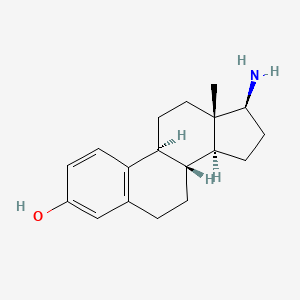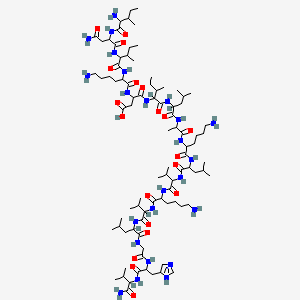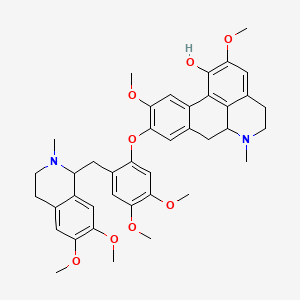
Thalictropine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Thalictropine can be synthesized through the oxidative coupling of tetrahydroisoquinoline units. One method involves the use of vanadium oxytrifluoride as an oxidizing agent . This reaction yields aporphine-proaporphine dimers, which include this compound, as separable diastereomers .
Industrial Production Methods: Extraction from these plants remains the primary source of this compound .
Chemical Reactions Analysis
Types of Reactions: Thalictropine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Vanadium oxytrifluoride is commonly used for oxidative coupling.
Reduction: Standard reducing agents like sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed: The major products formed from these reactions include various aporphine derivatives, which exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
Thalictropine exerts its effects through various molecular targets and pathways. It has been shown to inhibit macromolecular biosynthesis, including DNA, RNA, and protein synthesis, by interfering with the incorporation of nucleotides . This mechanism is particularly relevant in its antitumor activity, where it suppresses the growth of cancer cells .
Comparison with Similar Compounds
- Thalictrogamine
- Thalipine
- Pennsylvanine
- Pennsylvanamine
Comparison: Thalictropine is unique among its similar compounds due to its specific structural features and pharmacological activities. While other compounds like thalictrogamine and thalipine share similar aporphine-benzylisoquinoline structures, this compound’s distinct reactivity and biological effects set it apart .
Properties
CAS No. |
39032-60-5 |
|---|---|
Molecular Formula |
C40H46N2O8 |
Molecular Weight |
682.8 g/mol |
IUPAC Name |
9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C40H46N2O8/c1-41-11-9-22-15-31(44-3)33(46-5)19-26(22)28(41)14-25-18-32(45-4)35(48-7)21-30(25)50-36-17-24-13-29-38-23(10-12-42(29)2)16-37(49-8)40(43)39(38)27(24)20-34(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3 |
InChI Key |
DRACRVAKPKYPSB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


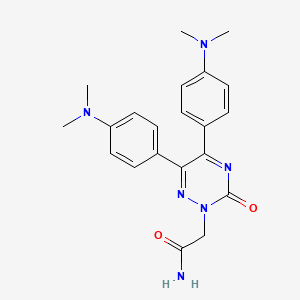
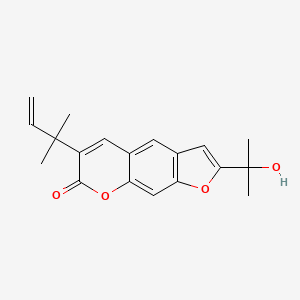
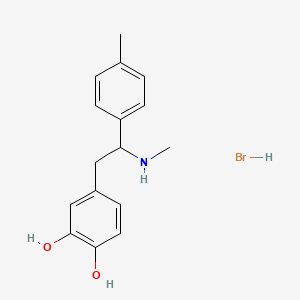
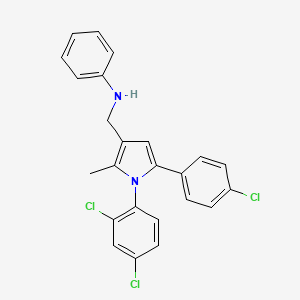
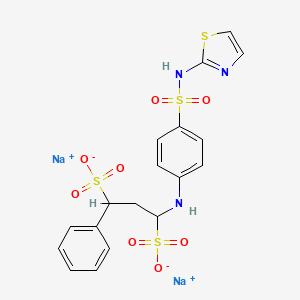
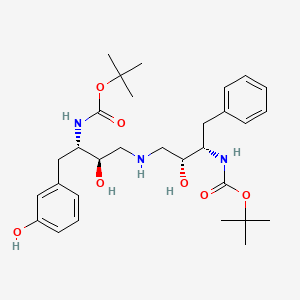
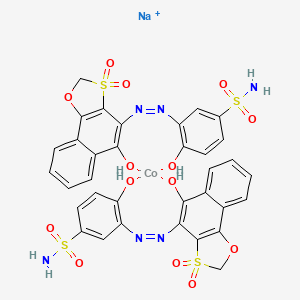
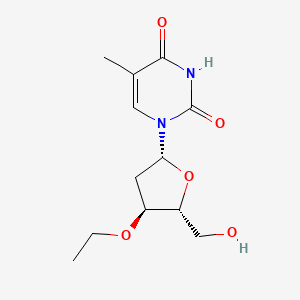
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
